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Compound of Interest

2-Amino-2-(4-
Compound Name: o
fluorophenyl)acetonitrile

cat. No.: B1270793

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-(4-fluorophenyl)acetonitrile is a synthetic organic compound of interest in
medicinal chemistry and drug discovery due to its structural resemblance to various bioactive
molecules. As an a-aminonitrile, it serves as a versatile precursor for the synthesis of a-amino
acids and various heterocyclic compounds. A thorough understanding of its spectroscopic
characteristics is paramount for its identification, characterization, and quality control in
research and development settings. This technical guide provides an in-depth overview of the
expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data for 2-Amino-2-(4-fluorophenyl)acetonitrile, along with detailed experimental protocols
for acquiring such data.

Chemical Structure and Properties
e |IUPAC Name: 2-Amino-2-(4-fluorophenyl)acetonitrile
e CAS Number: 56464-70-1[1]

e Molecular Formula: CsH7FN2[1]

e Molecular Weight: 150.15 g/mol [1]
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e Structure:

Spectroscopic Data

While a comprehensive experimental dataset for 2-Amino-2-(4-fluorophenyl)acetonitrile is

not readily available in public databases, the following tables summarize the expected

spectroscopic data based on the analysis of its functional groups and data from analogous

compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectroscopic Data

Chemical Shift (6,

Multiplicity Integration Assignment
ppm)
Aromatic protons
~74-76 Doublet of doublets 2H ]
(ortho to Fluorine)
Aromatic protons
~71-7.3 Doublet of doublets 2H )
(meta to Fluorine)
) Methine proton (-
~45-5.0 Singlet 1H
CH(NH2)-)
~2.0-3.0 Broad singlet 2H Amine protons (-NH2)

Table 2: Predicted 3C NMR Spectroscopic Data
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Chemical Shift (6, ppm)

Assignment

~ 160 - 165 (d, XJCF = 245 Hz)

Aromatic Carbon (C-F)

~130 - 135

Aromatic Carbon (ipso to -CH(NH2)CN)

~ 128 - 130 (d, 23JCF = 8 Hz)

Aromatic Carbons (ortho to Fluorine)

~115-117 (d, 2JCF = 21 Hz)

Aromatic Carbons (meta to Fluorine)

~118 - 122

Nitrile Carbon (-C=N)

~45-55

Methine Carbon (-CH(NH2)-)

Infrared (IR) Spectroscopy

Table 3: Expected Infrared Absorption Bands

Wavenumber . . . .
Intensity Functional Group Vibration Mode
(cm™)
) Symmetric &
3300 - 3500 Medium, Broad N-H ) )
Asymmetric Stretching
3010 - 3100 Weak to Medium C-H (Aromatic) Stretching
2850 - 2960 Weak C-H (Aliphatic) Stretching
2240 - 2260 Medium to Sharp C=N Stretching
1500 - 1600 Medium to Strong C=C (Aromatic) Stretching
1210 - 1260 Strong C-F Stretching
1000 - 1100 Medium C-N Stretching

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data (Electron lonization - EI)
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miz Relative Intensity Possible Fragment
150 High [M]* (Molecular lon)
123 Medium [M - HCN]*

109 Medium [M - CH2CNJ*

95 High [CeHaF]*

Experimental Protocols
NMR Spectroscopy

1. Sample Preparation:

e Accurately weigh 5-10 mg of 2-Amino-2-(4-fluorophenyl)acetonitrile.

Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.qg.,
CDCls, DMSO-ds, or Acetone-ds) in a clean, dry vial.

Transfer the solution to a 5 mm NMR tube.

. IH NMR Acquisition:
Spectrometer: 400 MHz or higher field NMR spectrometer.
Solvent: CDCIs (unless the compound has poor solubility).
Temperature: 298 K.
Pulse Sequence: Standard single-pulse sequence.
Number of Scans: 16-64, depending on the sample concentration.
Relaxation Delay: 1-2 seconds.
Spectral Width: 0-12 ppm.

Referencing: Tetramethylsilane (TMS) at O ppm.
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. 3C NMR Acquisition:
Spectrometer: 100 MHz or higher.
Solvent: CDCls.
Temperature: 298 K.
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
Number of Scans: 1024 or more, as *3C has low natural abundance.
Relaxation Delay: 2-5 seconds.
Spectral Width: 0-200 ppm.

Referencing: CDCls solvent peak at 77.16 ppm.

Data Acquisition Data Processing

Sample Preparation -—- 7 !
Weigh Sample Dissolve in Transfer to Ly
(5-10 mg) Deuterated Solvent NMR Tube i

Sample Preparation (ATR)

Place Sample on o
ATR Crystal - Apply Pressure

Data Acquisition Data Processing
\
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

717

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1270793?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

